Cas no 1260112-05-7 (potassium tert-butyltrifluoroboranuide)

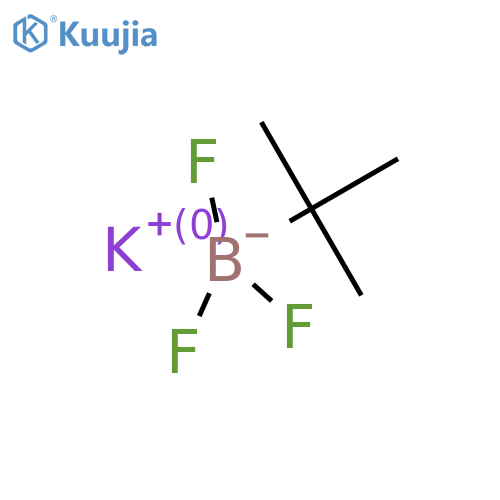

1260112-05-7 structure

商品名:potassium tert-butyltrifluoroboranuide

CAS番号:1260112-05-7

MF:C4H9BF3K

メガワット:164.0187728405

MDL:MFCD09992886

CID:4565380

PubChem ID:63702250

potassium tert-butyltrifluoroboranuide 化学的及び物理的性質

名前と識別子

-

- Potassium tert-butyltrifluoroborate

- potassium tert-butyltrifluoroboranuide

- potassium;tert-butyl(trifluoro)boranuide

- C4H9BF3.K

- Z9024

- C90143

- Potassium t-butyltrifluoroborate

- CS-0139516

- Potassiumtert-butyltrifluoroborate

- EN300-100533

- 1260112-05-7

- AKOS013013301

- SY058974

- AS-83442

- MFCD09992886

- SCHEMBL909719

-

- MDL: MFCD09992886

- インチ: 1S/C4H9BF3.K/c1-4(2,3)5(6,7)8;/h1-3H3;/q-1;+1

- InChIKey: DUBQQKQAMBSJQA-UHFFFAOYSA-N

- ほほえんだ: [K+].F[B-](C(C)(C)C)(F)F

計算された属性

- せいみつぶんしりょう: 164.0386464g/mol

- どういたいしつりょう: 164.0386464g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 82.8

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0

potassium tert-butyltrifluoroboranuide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JF792-50mg |

potassium tert-butyltrifluoroboranuide |

1260112-05-7 | 95% | 50mg |

269.0CNY | 2021-07-15 | |

| Enamine | EN300-100533-0.1g |

potassium tert-butyltrifluoroboranuide |

1260112-05-7 | 94% | 0.1g |

$26.0 | 2023-10-28 | |

| Enamine | EN300-100533-0.25g |

potassium tert-butyltrifluoroboranuide |

1260112-05-7 | 94% | 0.25g |

$38.0 | 2023-10-28 | |

| Enamine | \nEN300-100533-250mg |

potassium tert-butyltrifluoroboranuide |

1260112-05-7 | 94.0% | 250mg |

$124.0 | 2022-10-09 | |

| Enamine | \nEN300-100533-2500mg |

potassium tert-butyltrifluoroboranuide |

1260112-05-7 | 94.0% | 2500mg |

$438.0 | 2022-10-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P932320-1g |

Potassium tert-butyltrifluoroborate |

1260112-05-7 | 95% | 1g |

¥356.40 | 2022-08-31 | |

| TRC | P993025-25mg |

potassium tert-butyltrifluoroboranuide |

1260112-05-7 | 25mg |

$ 95.00 | 2022-06-03 | ||

| abcr | AB543416-100 mg |

Potassium t-butyltrifluoroborate; . |

1260112-05-7 | 100mg |

€201.40 | 2023-06-14 | ||

| Chemenu | CM206882-250mg |

Potassium tert-butyltrifluoroborate |

1260112-05-7 | 95% | 250mg |

$*** | 2023-03-30 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P932320-100mg |

Potassium tert-butyltrifluoroborate |

1260112-05-7 | 95% | 100mg |

¥58.50 | 2022-08-31 |

potassium tert-butyltrifluoroboranuide 関連文献

-

Tong Liu,Yechun Ding,Xiaona Fan,Jie Wu Org. Chem. Front. 2018 5 3153

-

Xinxing Gong,Min Yang,Jin-Biao Liu,Fu-Sheng He,Jie Wu Org. Chem. Front. 2020 7 938

1260112-05-7 (potassium tert-butyltrifluoroboranuide) 関連製品

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1260112-05-7)potassium tert-butyltrifluoroboranuide

清らかである:99%/99%

はかる:5g/10g

価格 ($):160.0/304.0